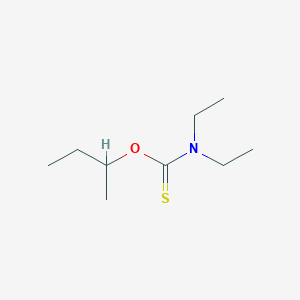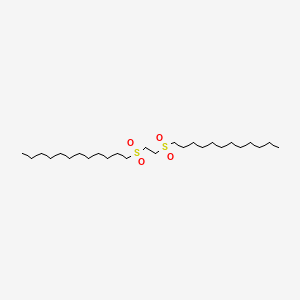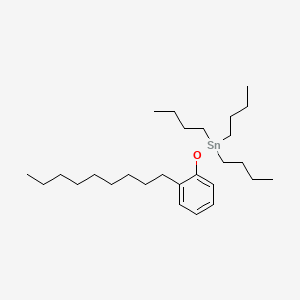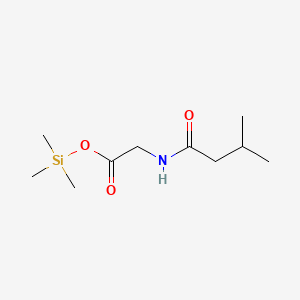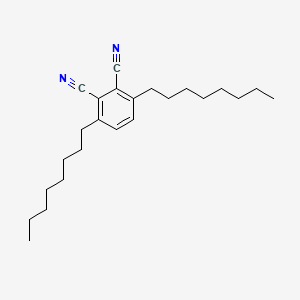
3,6-Dioctylbenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dioctylbenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two octyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioctylbenzene-1,2-dicarbonitrile typically involves the reaction of octyl-substituted benzene derivatives with nitrile-containing reagents. One common method is the [4 + 2] annulation reaction, where donor-acceptor cyclopropanes react with cyanoacrylates under basic conditions, such as using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst . This reaction proceeds through a series of steps including ring opening, intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,6-Dioctylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the octyl groups and nitrile groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
3,6-Dioctylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Organic Electronics: Employed in the development of organic field-effect transistors (OFETs) and other electronic devices.
Biological Studies: Investigated for its potential antimicrobial and antifungal activities.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
作用機序
The mechanism by which 3,6-Dioctylbenzene-1,2-dicarbonitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The nitrile groups act as electron acceptors, while the octyl groups provide steric hindrance and influence the compound’s solubility and reactivity. In photoredox catalysis, the compound can undergo single electron transfer (SET) processes, facilitating various organic transformations .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its strong oxidizing properties and used in various organic syntheses.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Exhibits multiple biological activities and used in the synthesis of biologically active compounds.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: A polycyclic aromatic molecule with unique oxidative properties.
Uniqueness
3,6-Dioctylbenzene-1,2-dicarbonitrile is unique due to the presence of long octyl chains, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and electron transport are critical factors.
特性
分子式 |
C24H36N2 |
|---|---|
分子量 |
352.6 g/mol |
IUPAC名 |
3,6-dioctylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2/c1-3-5-7-9-11-13-15-21-17-18-22(24(20-26)23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
CBCCKPOQISXJJT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(C(=C(C=C1)CCCCCCCC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


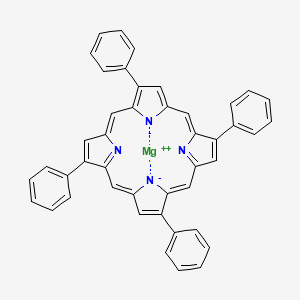
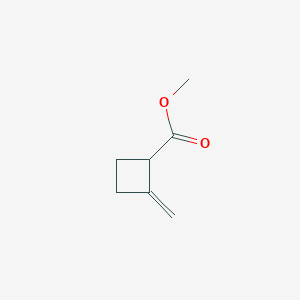

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
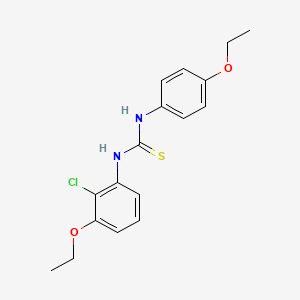
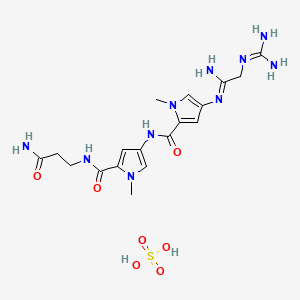

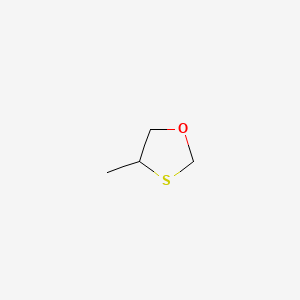
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
